molecular formula C13H15NO6 B12454707 1-Ethyl 4-nitrophenyl 2-ethylpropanedioate

1-Ethyl 4-nitrophenyl 2-ethylpropanedioate

Cat. No.: B12454707
M. Wt: 281.26 g/mol
InChI Key: UEVMOUBJCDNHON-UHFFFAOYSA-N
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Description

1-Ethyl 4-nitrophenyl 2-ethylpropanedioate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of an ethyl group, a nitrophenyl group, and an ethylpropanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl 4-nitrophenyl 2-ethylpropanedioate typically involves the esterification of 4-nitrophenol with 2-ethylpropanedioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 4-nitrophenyl 2-ethylpropanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

1-Ethyl 4-nitrophenyl 2-ethylpropanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethyl 4-nitrophenyl 2-ethylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo electrophilic aromatic substitution reactions, while the ester group can be hydrolyzed by esterases. These interactions can lead to the modulation of biological pathways and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl 4-nitrophenyl 2-ethylpropanedioate is unique due to the presence of both an ethyl group and an ethylpropanedioate moiety, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

1-O-ethyl 3-O-(4-nitrophenyl) 2-ethylpropanedioate

InChI

InChI=1S/C13H15NO6/c1-3-11(12(15)19-4-2)13(16)20-10-7-5-9(6-8-10)14(17)18/h5-8,11H,3-4H2,1-2H3

InChI Key

UEVMOUBJCDNHON-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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